molecular formula C21H21N9O6S3 B14647986 4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide CAS No. 51757-36-9

4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide

Cat. No.: B14647986
CAS No.: 51757-36-9
M. Wt: 591.7 g/mol
InChI Key: DPGBEDHNCQPJBJ-UHFFFAOYSA-N
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Description

4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of multiple sulfonamide groups attached to a triazine ring, making it a unique and potent molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-sulfamoylaniline under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the sulfonamide groups. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase IX. This enzyme is involved in regulating pH in cells, and its inhibition can lead to apoptosis in cancer cells. The sulfonamide groups interact with the active site of the enzyme, blocking its activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Hydrochlorothiazide: A sulfonamide-based diuretic.

Uniqueness

4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide is unique due to its complex structure and multiple sulfonamide groups, which enhance its binding affinity and specificity for certain enzymes. This makes it a potent candidate for targeted therapies and advanced research applications .

Properties

CAS No.

51757-36-9

Molecular Formula

C21H21N9O6S3

Molecular Weight

591.7 g/mol

IUPAC Name

4-[[4,6-bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide

InChI

InChI=1S/C21H21N9O6S3/c22-37(31,32)16-7-1-13(2-8-16)25-19-28-20(26-14-3-9-17(10-4-14)38(23,33)34)30-21(29-19)27-15-5-11-18(12-6-15)39(24,35)36/h1-12H,(H2,22,31,32)(H2,23,33,34)(H2,24,35,36)(H3,25,26,27,28,29,30)

InChI Key

DPGBEDHNCQPJBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N

Origin of Product

United States

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